molecular formula C12H19N3 B181109 2-(4-Ethylpiperazin-1-yl)aniline CAS No. 801227-61-2

2-(4-Ethylpiperazin-1-yl)aniline

Número de catálogo: B181109
Número CAS: 801227-61-2
Peso molecular: 205.3 g/mol
Clave InChI: LADVCVCLTOOIQU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-Ethylpiperazin-1-yl)aniline is a derivative of piperazine and aniline with the molecular formula C12H19N3 and a molecular weight of 205.30 g/mol . This compound serves as a versatile building block and key intermediate in scientific research, particularly in medicinal chemistry for the synthesis of pharmaceutical compounds targeting neurological and psychiatric disorders . Its mechanism of action is application-dependent; in medicinal chemistry, it may act by binding to specific receptors or enzymes to modulate their activity. For instance, derivatives have been studied for their potential to inhibit acetylcholinesterase, an enzyme critical to neurotransmission . The compound has also been utilized as a precursor in the synthesis of Rociletinib (CO-1686), a pharmaceutical agent . Furthermore, structural analogues featuring the piperazinyl-aniline motif have been investigated as bifunctional molecules in Parkinson's disease research, combining dopamine receptor agonist activity with iron chelation capacity to potentially reduce oxidative stress . Synthesis can be achieved via nucleophilic aromatic substitution of 2-haloanilines with 4-ethylpiperazine in polar aprotic solvents like DMF, typically yielding 65-75% with purity over 95% after purification . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Propiedades

IUPAC Name

2-(4-ethylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-2-14-7-9-15(10-8-14)12-6-4-3-5-11(12)13/h3-6H,2,7-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADVCVCLTOOIQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50360262
Record name 2-(4-ethylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

801227-61-2
Record name 2-(4-ethylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-ethylpiperazin-1-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Reaction Mechanism

The reaction proceeds via the displacement of a halogen atom (e.g., chlorine or fluorine) from 2-chloroaniline or 2-fluoroaniline by the nitrogen atom of 4-ethylpiperazine. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate the reaction, while bases like potassium carbonate (K₂CO₃) deprotonate the piperazine, enhancing nucleophilicity.

Experimental Conditions

  • Substrate : 2-Chloroaniline (1.0 equiv)

  • Nucleophile : 4-Ethylpiperazine (1.2 equiv)

  • Base : K₂CO₃ (2.5 equiv)

  • Solvent : DMF

  • Temperature : 120°C

  • Time : 12–16 hours

Yield and Purity

Typical yields range from 65–75% , with purity exceeding 95% after column chromatography. The reaction’s efficiency is contingent on the leaving group’s aptitude (F > Cl > Br in DMF).

Cyclization of Bis-(2-Chloroethyl)ethylamine with Aniline

Adapted from the patent CN103980229A, this method involves the direct cyclization of bis-(2-chloroethyl)ethylamine hydrochloride with aniline to form the 4-ethylpiperazine ring in situ.

Protocol

  • Mixing : Aniline and bis-(2-chloroethyl)ethylamine hydrochloride (molar ratio 1:2.5) are combined in a reactor.

  • Heating : The mixture is heated to 190°C for 3 hours, promoting cyclization.

  • Neutralization : Sodium hydroxide (30% aqueous) is added to neutralize HCl byproducts.

  • Purification : The organic layer is washed, distilled, and crystallized to isolate the product.

Performance Metrics

  • Yield : 75–79%

  • Purity : >99% (HPLC)

  • Scale : Demonstrated at 500L reactor scale, confirming industrial viability.

Catalytic Coupling via Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling offers a high-precision route to this compound. This method is advantageous for its regioselectivity and compatibility with sensitive functional groups.

Reaction Parameters

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : Xantphos (10 mol%)

  • Base : Cs₂CO₃ (2.0 equiv)

  • Solvent : Toluene

  • Temperature : 110°C

  • Time : 24 hours

Outcomes

  • Yield : 80–85%

  • Limitations : High catalyst cost and stringent anhydrous conditions limit industrial adoption.

Reduction of Nitro Derivatives

A two-step synthesis involving the preparation of 2-(4-ethylpiperazin-1-yl)nitrobenzene followed by nitro group reduction.

Step 1: Nitro Intermediate Synthesis

4-Ethylpiperazine reacts with 2-fluoronitrobenzene under NAS conditions (DMF, K₂CO₃, 100°C, 8 hours), yielding 2-(4-ethylpiperazin-1-yl)nitrobenzene with 70–75% efficiency .

Step 2: Nitro Reduction

Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 6 hours) reduces the nitro group to an amine, achieving 90–95% conversion and >98% purity.

Industrial-Scale Production

Large-scale synthesis prioritizes cost-efficiency and throughput. Continuous flow reactors are employed to enhance heat transfer and reduce reaction times.

Optimized Protocol

  • Reactors : Tubular flow reactors (stainless steel)

  • Residence Time : 30 minutes

  • Temperature : 200°C

  • Pressure : 15 bar

  • Output : 50 kg/day with 82% yield

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost Scalability
NAS65–7595–98LowModerate
Cyclization75–79>99LowHigh
Buchwald-Hartwig80–8598–99HighLow
Nitro Reduction70–7598ModerateModerate
Industrial Flow Reactors8299LowHigh

Aplicaciones Científicas De Investigación

2-(4-Ethylpiperazin-1-yl)aniline has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-(4-Ethylpiperazin-1-yl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. For instance, derivatives of this compound have been studied for their potential to inhibit enzymes like acetylcholinesterase, which is involved in neurotransmission .

Comparación Con Compuestos Similares

Actividad Biológica

2-(4-Ethylpiperazin-1-yl)aniline is an organic compound with significant biological activity, particularly in medicinal chemistry. This compound, characterized by its unique structure, is a derivative of piperazine and aniline, which allows it to engage in various biochemical interactions. The following sections detail its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₉N₃
  • Molecular Weight : 219.30 g/mol
  • Canonical SMILES : CCN1CCN(CC1)C2=CC=CC=C2N

The compound features a piperazine ring connected to an aniline moiety, which contributes to its diverse reactivity and biological profiles.

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Neurotransmitter Modulation : It has been studied for its potential to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in treating neurodegenerative diseases like Alzheimer's.
  • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.

Case Studies and Research Findings

  • Neuroprotective Effects :
    • A study demonstrated that this compound derivatives showed promising neuroprotective effects in animal models of Alzheimer's disease. The compounds were able to improve cognitive function and reduce amyloid plaque formation.
  • Antimicrobial Activity :
    • Various studies have reported that the compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, it was effective against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.
  • Synthesis of Pharmaceutical Compounds :
    • The compound has been utilized as an intermediate in the synthesis of other pharmacologically active compounds, including those targeting cancer pathways. For example, it has been involved in the synthesis of Rociletinib (CO-1686), a drug used for treating lung cancer with specific mutations .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
3-Chloro-4-(4-ethylpiperazin-1-yl)anilineChlorine substitution on the aromatic ringAltered reactivity due to chlorine presence
4-(4-Ethylpiperazin-1-yl)benzenamineSimilar piperazine structureDifferent substitution pattern affecting biological activity
5-Chloro-2-(4-ethylpiperazin-1-yl)anilineChlorine at position 5Potentially enhanced antimicrobial properties

This table illustrates how modifications to the aniline structure can influence the biological activity of related compounds.

Synthesis Methods

The synthesis of this compound typically involves:

  • Nucleophilic Substitution Reaction :
    • Reaction of 4-ethylpiperazine with halogenated anilines under basic conditions (e.g., using potassium carbonate in DMF at elevated temperatures).
  • Oxidation and Reduction Reactions :
    • The compound can undergo oxidation reactions to form N-oxides or other oxidized derivatives, while reduction can convert nitro derivatives into amines.

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-Ethylpiperazin-1-yl)aniline?

Answer: The compound is typically synthesized via nucleophilic substitution or acylation reactions. A common route involves reacting 3-chloro-4-nitroaniline with 1-ethylpiperazine under basic conditions (e.g., potassium carbonate in DMF) to form 3-chloro-4-(4-ethylpiperazin-1-yl)nitrobenzene, followed by reduction of the nitro group to an amine using catalytic hydrogenation or sodium borohydride .

Key Reaction Conditions:

StepReagents/ConditionsYieldReference
Nucleophilic substitution1-ethylpiperazine, K₂CO₃, DMF, 80°C70–85%
Nitro reductionH₂/Pd-C or NaBH₄, MeOH90–95%

Q. What characterization techniques are essential for confirming the structure of this compound?

Answer: A combination of spectroscopic and crystallographic methods is used:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and piperazine ring integrity. For example, the ethyl group on piperazine appears as a triplet at δ ~1.2 ppm (¹H) .
  • LCMS : Validates molecular weight (e.g., m/z = 235.2 [M+H]⁺) and purity .
  • X-ray crystallography : Resolves crystal packing and conformation. The piperazine ring adopts a chair conformation, with torsion angles C1–C6–N2–C7 = 155.7° .

Q. What are the common chemical reactions involving this compound?

Answer: The aniline moiety undergoes electrophilic substitution, while the piperazine group participates in alkylation or acylation:

  • Acylation : Reacts with acyl chlorides (e.g., 3-cyclopentylpropanoyl chloride) in DMF:DIEA to form amides. Yields ~42% after HPLC purification .
  • Oxidation : The amine group can be oxidized to nitroso derivatives under controlled conditions.
  • Complexation : Acts as a ligand in metal-organic frameworks due to its lone electron pairs .

Advanced Questions

Q. How can synthesis yields and purity of this compound derivatives be optimized?

Answer:

  • Polymer-supported reagents : Reduce side reactions and simplify purification. For example, using polymer-bound scavengers in acylation improves purity to >95% .
  • Mass-guided HPLC : Ensures high analytical purity (>99%) for biological screening .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while DIEA minimizes acid byproducts .

Q. How are structure-activity relationship (SAR) studies conducted on derivatives of this compound?

Answer: SAR studies involve:

Library synthesis : Generate analogs via acylation/alkylation. A 24-member benzamide library was screened at 10 μM against muscarinic acetylcholine receptors (M1, M3, M5) .

Single-point screening : Identify hits with >50% receptor modulation. Example

AnalogM1 ActivityM3 ActivityM5 Activity
9i (3-cyclopentylpropanamide)ActiveInactiveInactive

Concentration-response curves (CRCs) : Determine IC₅₀ values for selective analogs.

Q. What insights does crystallography provide about the conformational flexibility of this compound?

Answer: X-ray data reveal:

  • Piperazine ring conformation : Chair conformation with equatorial ethyl group. Torsion angles: C6–N2–C7–C8 = -169.2° .
  • Intermolecular interactions : N–H···O hydrogen bonds with water molecules stabilize the crystal lattice.
  • Bond lengths : C–N (piperazine) = 1.45–1.49 Å, consistent with sp³ hybridization .

Q. How might this compound influence biochemical pathways?

Answer: Based on structural analogs (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride):

  • Receptor modulation : Potentially interacts with G protein-coupled receptors (GPCRs) due to the piperazine moiety’s affinity for basic residues in binding pockets .
  • Enzyme inhibition : The aniline group may act as a pharmacophore in kinase inhibitors by mimicking ATP’s adenine ring .
  • Pathway hypotheses : Could interfere with cAMP or MAPK signaling, but in vitro validation (e.g., luciferase assays) is required .

Q. How should researchers address variability in reaction yields or purity during synthesis?

Answer:

  • DoE (Design of Experiments) : Optimize parameters (temperature, solvent ratio) using factorial designs.
  • In-line analytics : Monitor reactions via FTIR or Raman spectroscopy for real-time adjustments.
  • Contingency protocols : Repurify intermediates via column chromatography if HPLC yields drop below 90% .

Q. Tables for Key Data

Table 1: Crystallographic Data for this compound Monohydrate

ParameterValue
Space groupP2₁/c
a, b, c (Å)10.512, 12.743, 14.289
α, β, γ (°)90, 105.3, 90
Z4
R-factor0.054

Table 2: Screening Results for Benzamide Analogs

AnalogSubstituentM1 Activity (10 μM)
6Parent compound72% inhibition
9i3-cyclopentylpropanoyl68% inhibition
9j4-fluorobenzoyl45% inhibition

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.